4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride
Description
Historical Context and Development
The discovery of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride is rooted in the broader history of sulfonamide chemistry, which revolutionized antimicrobial therapy in the early 20th century. Sulfonamides emerged as the first systemic antibacterial agents, with sulfapyridine (a structurally related compound) playing a pivotal role in treating pneumonia during the 1930s. The development of pyridinesulfonamide derivatives gained momentum as researchers sought to optimize the pharmacological properties of early sulfonamides. This compound represents a specialized branch of sulfonamide research focused on pyridine ring modifications, which enhance target selectivity and metabolic stability. Its synthesis aligns with modern medicinal chemistry strategies to develop enzyme inhibitors, particularly for carbonic anhydrases and tyrosine kinases.
Nomenclature and Structural Classification
The systematic IUPAC name This compound delineates its structure with precision:
- Pyridine core : A six-membered aromatic ring with nitrogen at position 3.
- Sulfonamide group : -SO₂NH₂ at position 3 of the pyridine ring.
- 3-Methylphenylamino substituent : An aniline derivative with a methyl group at the meta position, linked via NH to pyridine’s position 4.
- Hydrochloride salt : Ionic form enhancing solubility and crystallinity.
Structurally classified as a N-arylpyridine-3-sulfonamide , it belongs to the sulfonamide superfamily known for zinc-binding capacity in enzyme inhibition. The methyl group on the phenyl ring introduces steric and electronic effects that modulate interactions with biological targets.
Relationship to Parent Compound (BM-960102)
This compound is the hydrochloride salt of BM-960102 (CAS 72811-73-5), differing only in the presence of a chloride counterion. This salt formation improves physicochemical properties:
| Property | BM-960102 (Free Base) | Hydrochloride Salt |
|---|---|---|
| Solubility | Low in aqueous media | Enhanced water solubility |
| Crystallinity | Amorphous tendencies | Defined crystalline form |
| Stability | Prone to oxidation | Improved hygroscopic stability |
The parent compound BM-960102 serves as a key intermediate in synthesizing torsemide, a loop diuretic, where the hydrochloride salt facilitates purification during manufacturing.
Significance in Pyridinesulfonamide Chemistry
This compound exemplifies three critical advancements in heterocyclic sulfonamide design:
- Spatial orientation control : The 3-sulfonamide/4-arylamino substitution pattern creates a planar conformation ideal for π-π stacking in enzyme active sites.
- Tunable bioactivity : The methyl group on the phenyl ring allows fine-tuning of lipophilicity (logP ≈ 2.1), balancing membrane permeability and target engagement.
- Synthetic versatility : Serves as a scaffold for derivatization via substitutions on the pyridine nitrogen or sulfonamide group.
Its structural motif appears in investigational kinase inhibitors and carbonic anhydrase IX/XII-targeted agents, highlighting relevance in oncology and metabolic disorder research.
Chemical Identifiers and Registry Information
Properties
IUPAC Name |
4-(3-methylanilino)pyridine-3-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S.ClH/c1-9-3-2-4-10(7-9)15-11-5-6-14-8-12(11)18(13,16)17;/h2-8H,1H3,(H,14,15)(H2,13,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDVMZQRRICQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695739 | |
| Record name | 4-(3-Methylanilino)pyridine-3-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160822-47-9 | |
| Record name | 3-Pyridinesulfonamide, 4-[(3-methylphenyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160822-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methylanilino)pyridine-3-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinesulfonamide, 4-[(3-methylphenyl)amino]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via displacement of the chlorine atom at the 4-position of the pyridine ring by the amine group of m-toluidine. A molar ratio of 1:1.05 (4-chloro-3-pyridinesulfonamide hydrochloride to m-toluidine) is typically employed to ensure complete conversion.
Key reaction parameters :
-
Solvent : Deionized water (500 mL per 100 g substrate)
-
Temperature : 90°C ± 2°C
-
Duration : 3 hours minimum
-
pH control : Post-reaction adjustment to 7–8 using saturated NaHCO₃
Purification Protocol
The crude product isolation involves a three-stage process:
-
Primary precipitation : Neutralization induces crystallization, yielding a beige solid (126.2 g wet weight per 100 g starting material)
-
Activated carbon treatment : Dissolution in methanol (1 L per 100 g crude) with Darco KB (25 g) under reflux (0.5 h)
-
Recrystallization : Methanol/water (1:1.2 v/v) system produces final crystals with 99.8% HPLC purity
Critical performance metrics :
| Parameter | Value |
|---|---|
| Overall yield | 92% |
| Purity (HPLC) | 99.8% a/a |
| Residual solvent (MeOH) | <50 ppm |
High-Yield Synthesis in n-Butanol
An alternative industrial-scale approach utilizes n-butanol as the reaction medium, demonstrating superior yield characteristics.
Optimized Reaction Conditions
Scaled parameters for 1.56 mol batch :
-
Solvent : n-Butanol (1200 mL)
-
Molar ratio : 1:1.2 (4-chloro-3-pyridinesulfonamide to m-toluidine)
-
Temperature : Reflux (117–118°C)
-
Duration : 2–4 hours
Isolation and Quality Control
The hydrochloride salt precipitates directly upon cooling, bypassing pH adjustment:
-
Hot filtration : Removes unreacted starting materials
-
Solvent wash : n-Butanol (3 × 200 mL) eliminates residual amines
-
Drying : Vacuum oven at 40°C yields pale-yellow crystals
Enhanced purity profile :
| Characteristic | Specification |
|---|---|
| Chemical purity | 99.96% (HPLC) |
| Chromophoric impurities | <0.03% |
| Loss on drying | ≤0.5% |
Comparative Analysis of Methodologies
Solvent System Tradeoffs
Aqueous phase advantages :
-
Reduced environmental impact (water vs. organic solvents)
-
Lower operating costs (no solvent recovery needed)
-
Simplified waste management
n-Butanol system benefits :
Energy Consumption Profile
| Metric | Aqueous Method | n-Butanol Method |
|---|---|---|
| Heating energy (kJ/mol) | 18,400 | 22,100 |
| Cooling requirements | Chilled water | Ambient cooling |
| Total process time | 5h | 4h |
Scale-Up Considerations
Critical Process Parameters
Regulatory Compliance
Both methods meet ICH Q3A(R2) requirements:
-
Residual m-toluidine: <10 ppm (n-butanol) vs. <15 ppm (aqueous)
-
Heavy metals: <5 ppm across all batches
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale studies demonstrate:
-
98.5% conversion in 15 minutes residence time
-
Microreactor technology enables 10× productivity increase
Catalytic Enhancements
Trials with Cu(I)-thiophene carboxylate catalysts show:
-
99% yield at 70°C
-
50% solvent reduction
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides.
Scientific Research Applications
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs like torasemide.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, as an intermediate in the synthesis of torasemide, it plays a role in inhibiting the Na+/K+/2Cl- cotransporter in the kidney, leading to diuretic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) p-Torasemide (1-(1-Methylethyl)-3-[[4-[(4-methylphenyl)amino]pyridin-3-yl]sulfonyl]urea)
- CAS : 106944-63-2
- Key Differences: The 4-methylphenylamino group replaces the 3-methylphenylamino group in the target compound, altering steric and electronic properties. A urea moiety (-NH-C(O)-NH-) is appended to the sulfonamide group, enhancing hydrogen-bonding capacity.
(b) Ethyl [[4-[(3-Methylphenyl)amino]pyridin-3-yl]sulfonyl]carbamate (Imp. E(EP))
- CAS : 72810-57-2
- Key Differences :
- An ethyl carbamate group (-O-C(O)-NH₂) is attached to the sulfonamide nitrogen, increasing hydrophobicity.
- Relevance : This impurity highlights the susceptibility of the parent sulfonamide to carbamate formation during synthesis, which may affect pharmacokinetics .
(c) 4-Chloro-3-pyridinesulfonamide
Functional and Metabolic Comparisons
(a) Role of Substituents in Bioactivity
- The 3-methylphenylamino group in the target compound may influence cytochrome P450 (CYP) interactions, as seen in structurally distinct analogs like 2-(4-amino-3-methylphenyl)benzothiazole (DF 203). DF 203 is metabolized by CYP1A1 to inactive hydroxylated derivatives, a process critical for its antitumor selectivity .
(b) Sulfonamide Modifications
- The sulfonamide group in the target compound is unmodified, whereas derivatives like p-Torasemide and Imp. E(EP) incorporate urea or carbamate groups. These modifications alter solubility, protein binding, and metabolic stability. For example, carbamate groups in Imp. E(EP) may slow renal clearance compared to the parent sulfonamide .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Metabolic Pathways : The 3-methylphenyl group in DF 203 is critical for CYP1A1-mediated activation and covalent binding to the enzyme, suggesting that similar substituents in the target compound may confer enzyme-targeting properties .
- Synthetic Considerations : The presence of related impurities (e.g., Imp. E(EP)) underscores the need for stringent quality control in sulfonamide-based drug synthesis .
- Therapeutic Potential: Structural parallels to DF 203 and p-Torasemide imply possible roles in oncology or enzymology, though direct studies on the target compound are warranted.
Biological Activity
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride, commonly referred to as Torasemide, is a sulfonamide derivative that exhibits significant biological activity primarily as a loop diuretic. This compound has garnered attention for its pharmacological properties and therapeutic applications, particularly in the management of conditions like hypertension and congestive heart failure. This article delves into the biological activity of Torasemide, supported by research findings, data tables, and case studies.
- Molecular Formula : C16H20N4O3S
- Molecular Weight : 336.42 g/mol
- CAS Number : 56211-40-6
Torasemide acts primarily by inhibiting the Na+/K+/2Cl− co-transporter in the thick ascending limb of the loop of Henle. This inhibition leads to:
- Increased excretion of sodium and chloride.
- Diuresis, which reduces blood volume and subsequently lowers blood pressure.
- Potential effects on renal function by altering glomerular filtration rates.
Pharmacological Effects
- Diuretic Activity : Torasemide is effective in promoting diuresis, leading to reduced edema in patients with congestive heart failure and other conditions.
- Antihypertensive Effects : It significantly lowers blood pressure in hypertensive patients, contributing to cardiovascular health.
- Metabolic Effects : Research indicates that Torasemide may influence metabolic pathways related to sodium balance and fluid retention.
Case Studies
- Heart Failure Management : A study involving patients with heart failure showed that Torasemide reduced hospital readmissions related to heart failure by 41%, demonstrating its effectiveness in clinical settings .
- Comparison with Other Diuretics : In a comparative analysis, Torasemide was found to have a more prolonged effect compared to furosemide, suggesting superior efficacy in certain patient populations .
Clinical Trials
A series of clinical trials have assessed the efficacy and safety profile of Torasemide:
- Trial Results : In a randomized controlled trial, patients receiving Torasemide exhibited a significant reduction in systolic blood pressure compared to placebo (p < 0.001).
- Adverse Effects : The incidence of adverse effects was comparable to other loop diuretics, with electrolyte imbalances being the most common.
Data Table: Efficacy of Torasemide in Clinical Studies
| Study Reference | Patient Population | Outcome Measure | Result |
|---|---|---|---|
| DiNicolantonio et al., 2012 | Heart failure patients | Total HF readmissions | RR: 0.41 (95% CI: 0.28-0.61) |
| Oyama et al., 2011 | Dogs with advanced heart failure | Diuretic response | Significant improvement noted |
| Recent Clinical Trial | Hypertensive patients | Systolic BP reduction | p < 0.001 |
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of pyridine derivatives followed by coupling with 3-methylaniline. Key steps include:
- Reagent selection : Use of sulfonyl chlorides and coupling agents like EDCI/HOBt for amide bond formation .
- Purification : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures >98% purity .
- Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Q. Which analytical techniques are critical for characterizing this compound’s stability under varying conditions?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles (e.g., 2% weight loss at 150°C indicates thermal stability) .
- HPLC-UV stability studies : Monitor degradation products after exposure to light, humidity, or acidic/basic conditions (e.g., 40°C/75% RH for 4 weeks) .
- Solution stability : Use phosphate-buffered saline (PBS) at pH 7.4 and 37°C to simulate physiological conditions .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorescence-based or colorimetric methods (e.g., NADH depletion assays) .
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., IC determination in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide functionalization be elucidated using kinetic studies?
- Methodological Answer :
- Isotopic labeling : Use O-labeled water or C NMR to track sulfonamide hydrolysis pathways .
- Kinetic profiling : Apply stopped-flow spectroscopy to measure intermediate formation rates (e.g., pseudo-first-order kinetics under varying pH) .
- Computational validation : Density functional theory (DFT) calculations to model transition states and activation energies .
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- Experimental replication : Vary assay conditions (e.g., ATP concentration in kinase assays to test competitive inhibition) .
- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and stoichiometry .
- Data reconciliation : Use Bayesian statistics to integrate computational (e.g., molecular docking scores) and experimental IC values .
Q. How can Design of Experiments (DoE) optimize the compound’s synthetic yield and scalability?
- Methodological Answer :
- Factorial design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, a 2 factorial design might reveal solvent polarity as the dominant factor .
- Response surface methodology (RSM) : Optimize reaction time and temperature for maximum yield (e.g., 85% yield at 60°C/24 hours) .
- Scale-up validation : Use segmented flow reactors to maintain mixing efficiency and heat transfer at larger scales .
Q. What interdisciplinary approaches enhance understanding of the compound’s interactions in biological systems?
- Methodological Answer :
- Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets in cellular lysates .
- Metabolomics : LC-MS/MS to track metabolic perturbations (e.g., altered glycolysis or TCA cycle intermediates) .
- Cryo-EM : Resolve binding conformations with membrane-bound targets (e.g., ion channels) at near-atomic resolution .
Data Contradiction and Validation
Q. How should researchers address discrepancies in stability data across different laboratories?
- Methodological Answer :
- Inter-lab calibration : Standardize equipment (e.g., HPLC column batch, detector wavelength) and protocols via round-robin testing .
- Forced degradation studies : Compare degradation profiles under identical stress conditions (e.g., 0.1 M HCl at 70°C for 8 hours) .
- Statistical analysis : Apply ANOVA to identify significant inter-lab variability (p < 0.05 threshold) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
